molecular formula C14H24O2 B11950928 Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate CAS No. 73301-37-8

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate

Cat. No.: B11950928
CAS No.: 73301-37-8
M. Wt: 224.34 g/mol
InChI Key: WORUOURZKKLYDH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is a branched-chain ester featuring a cyclohexenyl substituent attached to a pentanoate backbone. The cyclohexenyl group in this compound likely enhances hydrophobicity and steric bulk compared to simpler esters, influencing its solubility, volatility, and interactions with biological systems.

Properties

CAS No.

73301-37-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate

InChI

InChI=1S/C14H24O2/c1-3-16-14(15)7-5-4-6-13-10-8-12(2)9-11-13/h8,13H,3-7,9-11H2,1-2H3

InChI Key

WORUOURZKKLYDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1CCC(=CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate typically involves the esterification of 5-(4-methylcyclohex-3-en-1-yl)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

Synthesis of Fragrances
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes and colognes to enhance their olfactory appeal. The compound's unique structure allows it to impart floral and fruity notes, making it a valuable ingredient in various fragrance formulations.

Case Study: Perfume Composition

A patent describes a malodour-blocking perfume composition that includes this compound as one of its key components. The incorporation of this compound helps to mask undesirable odors while enhancing the overall fragrance quality, demonstrating its effectiveness in commercial applications .

Food Flavoring

Flavoring Agent
In addition to its use in perfumes, this compound serves as a flavoring agent in food products. Its pleasant taste profile makes it suitable for enhancing the flavor of various food items, particularly in confections and beverages.

Regulatory Status

The compound is recognized as a flavoring agent by regulatory bodies, allowing its use in food products under specific guidelines. It is included in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) functional classes for flavorings, indicating its safety for consumption when used appropriately .

Therapeutic Applications

Potential Drug Delivery Systems
Research is ongoing into the therapeutic applications of this compound, particularly in drug delivery systems. Its chemical properties may allow it to act as a carrier for active pharmaceutical ingredients, enhancing their bioavailability and efficacy.

Research Findings

Studies have indicated that compounds similar to this compound can improve the solubility of poorly soluble drugs, which is a significant challenge in pharmaceutical development. The ability to modify drug release profiles through such compounds is an area of active investigation.

Summary Table of Applications

Application AreaDescriptionRegulatory Status
Fragrance IndustryUsed in perfumes and colognes for enhancing scent profilesApproved for use in cosmetics
Food FlavoringActs as a flavoring agent in various food productsRecognized by JECFA
Therapeutic ApplicationsInvestigated for potential use in drug delivery systemsOngoing research

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and biological activity. The compound may also interact with specific receptors or enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Key Research Findings

Ethanol Matrix Effects: Polar esters like ethyl pentanoate are more readily released in high-ethanol solutions, while hydrophobic analogs (e.g., target compound) may remain matrix-bound .

Structural Nuances Matter: Linear vs. branched structures significantly impact biological activity, as seen in isoamyl acetate’s unique release behavior compared to ethyl pentanoate .

Biological Activity

Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is a compound of interest due to its potential biological activities, particularly in the fields of flavoring and fragrance. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety profile based on available research.

Chemical Structure

This compound is characterized by its ester functional group and a cyclohexene ring, which may contribute to its biological properties. Understanding the structure is crucial for elucidating its activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. For instance, studies indicate that related esters can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Genotoxicity and DNA Interaction : Research on structurally related compounds suggests that they may interact with DNA, leading to the formation of DNA adducts or causing DNA strand breaks under certain conditions. This interaction is often mediated by oxidative stress mechanisms .
  • Apoptotic Pathways : Some studies have highlighted that derivatives of similar compounds can activate apoptotic pathways in cancer cells, leading to cell death. The activation of caspases has been noted as a critical step in this process .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

Study ReferenceCell LineConcentration (µM)Observed Effect
HeLa50Induction of apoptosis through caspase activation
MCF-725Significant reduction in cell viability
A549100DNA fragmentation observed

In Vivo Studies

Limited in vivo studies have been conducted on the compound. However, related compounds have shown promising results in animal models for their anti-inflammatory and anticancer properties. For example:

  • Anti-inflammatory Effects : In a study involving a mouse model, compounds similar to this compound reduced inflammation markers significantly after administration at doses ranging from 50 to 200 mg/kg .
  • Tumor Growth Inhibition : Another study indicated that related esters could inhibit tumor growth in xenograft models when administered over a period of four weeks .

Safety Profile

The safety profile of this compound remains largely uncharacterized due to limited specific studies. However, assessments of similar compounds suggest that they may not exhibit significant carcinogenic effects at typical exposure levels used in flavoring applications . Long-term toxicity studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate, and how do reaction conditions influence yield?

Methodological Answer: Ethyl pentanoate derivatives are typically synthesized via nucleophilic substitution or esterification. For example, analogous compounds (e.g., ethyl 5-bromopentanoate) are reacted with substituted aldehydes or cyclohexenyl precursors under reflux with catalysts like K₂CO₃ and NaI in ethanol . Hydrolysis to the carboxylic acid intermediate (e.g., NaOH in ethanol-water) precedes functionalization. Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature can reduce side reactions (e.g., demethylation) and improve yields. Characterization via NMR and IR is critical to confirm ester linkage formation and cyclohexenyl geometry .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?

Methodological Answer:

  • ¹H NMR : The cyclohexenyl proton signals (δ 5.2–5.6 ppm, multiplet) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) are diagnostic. Rotatable bonds in the pentanoate chain produce distinct splitting patterns .
  • IR : The ester C=O stretch (~1740 cm⁻¹) and cyclohexenyl C=C (~1650 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks at m/z 224 (C₁₃H₂₀O₂) and fragmentation patterns (e.g., loss of ethoxy group) differentiate it from analogs like ethyl valerate .

Advanced Research Questions

Q. How does this compound modulate bacterial quorum sensing, and what experimental designs are optimal for studying its dose-dependent effects?

Methodological Answer: At sub-inhibitory concentrations (e.g., 0.01 MIC), ethyl pentanoate derivatives act as quorum-sensing modulators. For Bacillus subtilis, SDS-PAGE analysis reveals upregulated 15 kDa proteins and downregulated 18 kDa proteins after 48–72 hours of exposure . To study dose dependency:

  • Use agar diffusion assays with Chromobacterium violaceum (halo inhibition zones indicate anti-QS activity).
  • Pair with transcriptional profiling (qPCR of luxR-type regulators) to link protein expression to QS pathways .

Q. What contradictions exist between ethyl pentanoate’s reported antimicrobial activity and its role as a bacterial stress inducer, and how can they be resolved experimentally?

Methodological Answer: Ethyl pentanoate exhibits bacteriostatic effects at high concentrations (disrupting lipid membranes via lipophilicity) but induces stress-responsive proteins at low concentrations . To reconcile these:

  • Perform viability assays (e.g., CFU counts) alongside proteomics (2D gels or LC-MS) to distinguish lethal vs. sub-lethal effects.
  • Test membrane integrity (e.g., propidium iodide uptake) to confirm whether anti-QS activity is independent of cell lysis .

Q. What are the key challenges in functionalizing the cyclohexenyl moiety of ethyl pentanoate derivatives, and how can regioselectivity be improved?

Methodological Answer: The 4-methylcyclohexenyl group’s steric hindrance complicates electrophilic additions. Strategies include:

  • Using Lewis acids (e.g., BCl₃) to direct demethylation or hydroxylation at specific positions .
  • Employing asymmetric catalysis (e.g., chiral Pd complexes) for enantioselective hydrogenation of the double bond .

Data Analysis & Interpretation

Q. How can researchers address discrepancies in SDS-PAGE protein expression profiles when ethyl pentanoate is used as a stress inducer?

Methodological Answer: Variability in protein band intensity (e.g., missing 18 kDa band at 72 hours) may arise from protease activation or metabolic shifts . Mitigation steps:

  • Include protease inhibitors (e.g., PMSF) during protein extraction.
  • Normalize protein loads using Bradford assays and validate via Western blot (e.g., anti-sigma factor antibodies) .

Q. What computational tools are recommended for predicting the lipid solubility and membrane interaction of ethyl pentanoate derivatives?

Methodological Answer:

  • Use MOLCAD or GROMACS for molecular dynamics simulations of ester-lipid bilayer interactions.
  • Calculate logP values via ChemAxon or ADMET Predictor to correlate lipophilicity with antimicrobial efficacy .

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